2-(5-chloro-2-methoxy-N-methylsulfonylanilino)-N-(3-nitrophenyl)acetamide
Overview
Description
2-(5-chloro-2-methoxy-N-methylsulfonylanilino)-N-(3-nitrophenyl)acetamide is a synthetic organic compound It is characterized by the presence of a chloro, methoxy, and nitro group, along with a sulfonyl and acetamide functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-chloro-2-methoxy-N-methylsulfonylanilino)-N-(3-nitrophenyl)acetamide typically involves multi-step organic reactions. A possible synthetic route could include:
Nitration: Introduction of the nitro group into the aromatic ring.
Chlorination: Substitution of a hydrogen atom with a chlorine atom.
Methoxylation: Introduction of a methoxy group.
Sulfonylation: Addition of a sulfonyl group.
Acetylation: Formation of the acetamide group.
Each step would require specific reagents and conditions, such as acids, bases, solvents, and catalysts, to facilitate the reactions.
Industrial Production Methods
Industrial production of such compounds would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields, purity, and cost-effectiveness. Continuous flow reactors and automated synthesis platforms might be employed for large-scale production.
Chemical Reactions Analysis
Types of Reactions
2-(5-chloro-2-methoxy-N-methylsulfonylanilino)-N-(3-nitrophenyl)acetamide can undergo various chemical reactions, including:
Oxidation: Conversion of functional groups to higher oxidation states.
Reduction: Reduction of the nitro group to an amine.
Substitution: Replacement of functional groups with other substituents.
Common Reagents and Conditions
Oxidation: Use of oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Use of reducing agents like hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Use of nucleophiles or electrophiles under appropriate conditions.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, reduction of the nitro group would yield an amine derivative.
Scientific Research Applications
2-(5-chloro-2-methoxy-N-methylsulfonylanilino)-N-(3-nitrophenyl)acetamide may have various scientific research applications, including:
Chemistry: As a building block for synthesizing more complex molecules.
Biology: Potential use as a biochemical probe or inhibitor.
Medicine: Investigation of its pharmacological properties for potential therapeutic uses.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 2-(5-chloro-2-methoxy-N-methylsulfonylanilino)-N-(3-nitrophenyl)acetamide would depend on its specific interactions with molecular targets. This could involve binding to enzymes, receptors, or other biomolecules, leading to modulation of biological pathways. Detailed studies, including molecular docking and biochemical assays, would be required to elucidate its mechanism.
Comparison with Similar Compounds
Similar Compounds
- 2-(5-chloro-2-methoxyanilino)-N-(3-nitrophenyl)acetamide
- 2-(5-chloro-2-methoxy-N-methylsulfonylanilino)-N-phenylacetamide
- 2-(5-chloro-2-methoxy-N-methylsulfonylanilino)-N-(4-nitrophenyl)acetamide
Uniqueness
2-(5-chloro-2-methoxy-N-methylsulfonylanilino)-N-(3-nitrophenyl)acetamide is unique due to its specific combination of functional groups, which may confer distinct chemical and biological properties compared to similar compounds
Properties
IUPAC Name |
2-(5-chloro-2-methoxy-N-methylsulfonylanilino)-N-(3-nitrophenyl)acetamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16ClN3O6S/c1-26-15-7-6-11(17)8-14(15)19(27(2,24)25)10-16(21)18-12-4-3-5-13(9-12)20(22)23/h3-9H,10H2,1-2H3,(H,18,21) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BYYZXKRQBABGJX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)N(CC(=O)NC2=CC(=CC=C2)[N+](=O)[O-])S(=O)(=O)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16ClN3O6S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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